molecular formula C18H22N2 B8314705 4-[1-(Phenylmethyl)-4-piperidinyl]-benzenamine

4-[1-(Phenylmethyl)-4-piperidinyl]-benzenamine

Cat. No. B8314705
M. Wt: 266.4 g/mol
InChI Key: ULWHSJVUTMIYQT-UHFFFAOYSA-N
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Patent
US07642378B2

Procedure details

2-Biphenylcarboxylic acid (0.25 mol) was dissolved in DCM (500 ml) and DMF (0.5 ml). Thionyl chloride (0.51 mol) was added dropwise. The mixture was stirred and refluxed for 1 hour under nitrogen flow. The solvent was evaporated. DCM (500 ml) was added twice. The solvent was evaporated twice. The residue was dissolved in DCM (200 ml) and then added dropwise at 0° C. to a mixture of 4-[1-(phenylmethyl)-4-piperidinyl]-benzenamine (0.25 mol) and N-(1-methylethyl)-2-propanamine (0.75 mol) in DCM (800 ml). The mixture was brought to room temperature and then stirred at room temperature overnight under nitrogen flow. The mixture was washed three times with water (800 ml). The organic layer was separated, dried, filtered and the solvent was evaporated, yielding 125 g of [1,1′-biphenyl]-2-carboxamide, N-[4-[1-(phenylmethyl)-4-piperidinyl]phenyl]-(intermediate 39).
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.51 mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
0.75 mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:2]([C:7](O)=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.S(Cl)(Cl)=O.C1(C[N:27]2CCC(C3C=CC(N)=CC=3)CC2)C=CC=CC=1.CC(NC(C)C)C>C(Cl)Cl.CN(C=O)C>[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:2]([C:7]([NH2:27])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.51 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.25 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)C1=CC=C(C=C1)N
Name
Quantity
0.75 mol
Type
reactant
Smiles
CC(C)NC(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour under nitrogen flow
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
DCM (500 ml) was added twice
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated twice
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (200 ml)
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight under nitrogen flow
Duration
8 (± 8) h
WASH
Type
WASH
Details
The mixture was washed three times with water (800 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: CALCULATEDPERCENTYIELD 253.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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